O-1602 (Standard)
Description
Historical Context and Discovery of O-1602
O-1602 was developed by Organix Inc. in the United States. wikipedia.org Its discovery is linked to the investigation of compounds structurally similar to abnormal cannabidiol (B1668261). wikipedia.orgiiab.mefrontiersin.org The identification of GPR55 and GPR18 as potential cannabinoid receptors, sometimes referred to as the "atypical cannabinoid receptors," provided a framework for understanding the mechanism of action of compounds like O-1602 that lacked significant affinity for CB₁ and CB₂. wikipedia.orgiiab.menih.gov Early research, such as studies by Ryberg et al. and Johns et al. in 2007, were instrumental in identifying GPR55 as a novel cannabinoid receptor and noting the activity of atypical cannabinoids like O-1602 at this receptor. tocris.com
O-1602 as an Atypical Cannabinoid Analog
O-1602 is characterized as an atypical cannabinoid analog due to its structural similarity to cannabidiol (CBD) and abnormal cannabidiol, coupled with its distinct receptor binding profile. wikipedia.orgiiab.meeurekaselect.comnih.govnih.govfrontiersin.orgfrontiersin.org While sharing structural elements with phytocannabinoids, O-1602's primary targets are not the classical CB₁ and CB₂ receptors, but rather GPR55 and GPR18. wikipedia.orgiiab.meeurekaselect.comnih.govnih.govfrontiersin.orgbioscientifica.comfrontiersin.org This differential targeting distinguishes it from typical cannabinoids and underscores its classification as atypical. nih.govfrontiersin.org
Significance of O-1602 in Expanding Cannabinoid Research
The emergence of O-1602 and other atypical cannabinoids has been significant in broadening the scope of cannabinoid research. Their activity at non-CB₁/CB₂ receptors has highlighted the complexity of the endocannabinoid system and the existence of alternative signaling pathways modulated by cannabinoid-like compounds. wikipedia.orgiiab.me Studying O-1602 has been crucial in elucidating the physiological roles of GPR55 and GPR18, which were previously orphan receptors. wikipedia.orgiiab.me This has opened new avenues for understanding various biological processes and exploring potential therapeutic targets beyond the classical cannabinoid receptors. wikipedia.orgiiab.menih.govnih.govfrontiersin.orgbioscientifica.comfrontiersin.org
Overview of Research Trajectories and Promising Areas for O-1602
Research on O-1602 has explored its potential in various physiological and pathological conditions, primarily through preclinical studies. Its agonist activity at GPR55 and GPR18 has implicated it in a range of effects, including those related to pain, inflammation, metabolism, and neurological functions. wikipedia.orgiiab.meeurekaselect.comnih.govnih.govfrontiersin.orgbioscientifica.comfrontiersin.orgontosight.ai
Promising research areas for O-1602 include its potential in:
Pain and Inflammation: Studies have shown O-1602 to have anti-inflammatory and pain-relieving effects in various animal models. iiab.menih.govbioscientifica.comresearchgate.net For instance, it reduced nociception in a rat model of acute arthritis, an effect mediated via GPR55. researchgate.net It has also shown protective effects against experimental colitis and inhibited neutrophil recruitment. iiab.me
Metabolic Regulation: Research suggests O-1602 may play a role in metabolic homeostasis. In diet-induced obese rats, O-1602 treatment reduced body weight, body fat, and improved albuminuria, although some adverse effects on the liver and kidney were noted in this specific model. bioscientifica.com It has also been shown to enhance insulin (B600854) release from pancreatic cells and increase feeding in rats. nih.govfrontiersin.org
Neurological Functions: O-1602 has demonstrated effects in the central nervous system. iiab.meeurekaselect.comnih.gov It has shown anxiolytic-like activity in rodents, mediated through GPR55 receptors. iiab.menih.gov Studies have also investigated its impact on neuroinflammation and its potential in conditions like depression and detrusor overactivity. nih.govfrontiersin.orgresearchgate.netnih.gov O-1602 therapy improved signs of depression and detrusor contractility in a rat model. nih.govfrontiersin.orgresearchgate.netnih.gov It also reduced oxidative damage and neuroinflammation in the urinary bladder and reversed changes in certain biomarkers in bladder, hippocampus, and urine. nih.govfrontiersin.orgresearchgate.netnih.gov
Cancer Research: Some studies have explored the effects of O-1602 in preclinical models of cancer, including breast cancer, where it has shown antitumor activity. bioscientifica.comfrontiersin.org
These research trajectories highlight the diverse potential pharmacological applications of O-1602, primarily linked to its interactions with GPR55 and GPR18.
Selected Research Findings on O-1602
| Area of Research | Key Finding(s) | Receptor(s) Involved (if specified) | Model/System Used | Source(s) |
| Pain/Nociception | Reduced movement-evoked firing of nociceptive C fibres in acute arthritis model. researchgate.net Anti-inflammatory and pain relieving effects in inflammation models. iiab.menih.govbioscientifica.com | GPR55 researchgate.net | Rat model of acute arthritis; Various animal models. iiab.menih.govbioscientifica.comresearchgate.net | iiab.menih.govbioscientifica.comresearchgate.net |
| Inflammation | Protected against experimental colitis; inhibited neutrophil recruitment. iiab.mebioscientifica.com Reduced neuroinflammation in urinary bladder. nih.govfrontiersin.orgresearchgate.netnih.gov | Not explicitly specified for colitis; GPR55 suggested for neuroinflammation. nih.govfrontiersin.orgresearchgate.netnih.gov | Experimental colitis model; Rat model of detrusor overactivity. iiab.menih.govfrontiersin.orgbioscientifica.comresearchgate.netnih.gov | iiab.menih.govfrontiersin.orgbioscientifica.comresearchgate.netnih.gov |
| Metabolic Regulation | Reduced body weight and fat, improved albuminuria in obese rats (with noted hepatic/renal changes). bioscientifica.com Enhanced insulin release. nih.govfrontiersin.org Increased feeding. iiab.menih.govfrontiersin.org | GPR55 suggested for insulin release and feeding. nih.govfrontiersin.org | Diet-induced obese rat model; Pancreatic cells; Rats. iiab.menih.govfrontiersin.orgbioscientifica.com | iiab.menih.govfrontiersin.orgbioscientifica.com |
| Neurological/CNS Effects | Anxiolytic-like activity. iiab.menih.gov Improved signs of depression and detrusor contractility. nih.govfrontiersin.orgresearchgate.netnih.gov Reversed changes in certain biomarkers (e.g., BDNF, NGF). nih.govfrontiersin.orgresearchgate.netnih.gov | GPR55 iiab.menih.govfrontiersin.orgresearchgate.netnih.gov | Rodents; Rat model of depression and detrusor overactivity. iiab.menih.govfrontiersin.orgresearchgate.netnih.gov | iiab.menih.govfrontiersin.orgresearchgate.netnih.gov |
| Cancer (Preclinical) | Antitumor activity in breast cancer models. bioscientifica.comfrontiersin.org | GPR55, GPR18 frontiersin.org | Preclinical breast cancer models. bioscientifica.comfrontiersin.org | bioscientifica.comfrontiersin.org |
| Bone Health | Stimulated osteoclast polarization and resorption in vitro. pnas.org | GPR55 pnas.org | Human and mouse osteoclasts. pnas.org | pnas.org |
O-1602 Receptor Activity (EC₅₀/Binding Data)
| Receptor | Activity | EC₅₀ / Kᵢ Value | Notes | Source(s) |
| GPR55 | Agonist | 13 nM (EC₅₀) | Potent agonist. tocris.com | tocris.com |
| CB₁ | No/Low | > 30000 nM | Does not bind with significant affinity. wikipedia.orgiiab.metocris.comeurekaselect.comnih.gov | wikipedia.orgiiab.metocris.comeurekaselect.comnih.gov |
| CB₂ | No/Low | > 30000 nM | Does not bind with significant affinity. wikipedia.orgiiab.metocris.comeurekaselect.comnih.gov | wikipedia.orgiiab.metocris.comeurekaselect.comnih.gov |
| GPR18 | Agonist | Not specified | Biased agonist. nih.govfrontiersin.org Potently activates. researchgate.net | nih.govfrontiersin.orgresearchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-4-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O2/c1-10(2)14-6-5-11(3)7-15(14)17-12(4)8-13(18)9-16(17)19/h7-9,14-15,18-19H,1,5-6H2,2-4H3/t14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZOUSULXZNDJH-LSDHHAIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@H]([C@@H](CC1)C(=C)C)C2=C(C=C(C=C2C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001018640 | |
| Record name | O-1602 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001018640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
317321-41-8 | |
| Record name | 5-Methyl-4-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=317321-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-1602 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0317321418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-1602 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001018640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-1602 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59F4R2N5N5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Receptor Pharmacology and Ligand Target Interactions of O 1602
G Protein-Coupled Receptor 55 (GPR55) Agonism by O-1602
O-1602 is recognized as a potent agonist at the GPR55 receptor tocris.comrndsystems.commdpi.com. GPR55 is an orphan G protein-coupled receptor that shares low sequence homology with CB1 and CB2 receptors nih.gov.
In Vitro Potency and Efficacy at GPR55 Receptors
In vitro studies have demonstrated O-1602's potency at GPR55. For instance, O-1602 has been reported to have an EC50 value of 13 nM for GPR55 receptors tocris.comrndsystems.comresearchgate.net. This indicates that O-1602 can activate GPR55 at relatively low concentrations. In contrast, its EC50 values for CB1 and CB2 receptors are significantly higher, exceeding 30000 nM, highlighting its selectivity for GPR55 over classical cannabinoid receptors tocris.comrndsystems.com.
Data on O-1602's in vitro potency at GPR55:
| Receptor | EC50 (nM) | Reference |
| GPR55 | 13 | tocris.comrndsystems.comresearchgate.net |
| CB1 | > 30000 | tocris.comrndsystems.com |
| CB2 | > 30000 | tocris.comrndsystems.com |
Functional studies, such as those assessing calcium mobilization, have shown that O-1602 can enhance intracellular calcium transients through GPR55 activation in various cell types, including pancreatic β cells mdpi.comnih.gov. O-1602 also inhibits electrical field-induced contractions in mouse colon tissue strips in a concentration-dependent manner, an effect significantly reduced in GPR55-/- mice, further supporting its efficacy as a GPR55 agonist karger.com.
Molecular Mechanisms of GPR55 Activation by O-1602
GPR55 receptors are known to couple to multiple G proteins, including Gαq and Gα12/13 researchgate.netfrontiersin.org. Activation of GPR55 by O-1602 can trigger several downstream signaling pathways. These include the activation of RhoA, cdc42, and rac1, which are small GTPases involved in various cellular processes tocris.comrndsystems.comfrontiersin.org.
O-1602-mediated GPR55 activation has also been linked to the activation of the phospholipase C (PLC)/protein kinase C (PKC) pathway and the RhoA/RhoA kinase (ROCK) pathway nih.govd-nb.info. Additionally, the extracellular-signal-regulated kinase (ERK) pathway may be involved in the effects mediated by O-1602 through GPR55 nih.govd-nb.infopnas.org. In some cell types, O-1602 induces Akt phosphorylation through GPR55 and PI3K signaling researchgate.netmdpi.com. While GPR55-mediated calcium increase has been observed in some cell types upon O-1602 treatment, O-1602-induced calcium increase in Hep3B cells was found to be GPR55-independent mdpi.com.
Key signaling pathways potentially involved in O-1602/GPR55 activation:
Gαq and Gα12/13 protein coupling researchgate.netfrontiersin.org
RhoA, cdc42, rac1 activation tocris.comrndsystems.comfrontiersin.org
PLC/PKC pathway nih.govd-nb.info
RhoA/ROCK pathway nih.govd-nb.info
ERK pathway nih.govd-nb.infopnas.org
PI3K/Akt pathway researchgate.netmdpi.com
Intracellular calcium mobilization (context-dependent) mdpi.comnih.gov
Competitive Binding Studies with GPR55 Antagonists
Studies using GPR55 antagonists have helped confirm O-1602's interaction with the receptor. Cannabidiol (B1668261) (CBD), a non-psychoactive constituent of cannabis, has been shown to act as a GPR55 antagonist pnas.orgfrontiersin.orgnih.gov. CBD can attenuate the effects produced by O-1602 on cellular functions mediated by GPR55, such as osteoclast polarization and resorption pnas.orgfrontiersin.org. In mouse ileum and colon, CBD blocked the inhibitory effect of O-1602 on electrical field-induced contractions, confirming that GPR55 mediates these actions nih.gov.
CID16020046 is another selective GPR55 antagonist used in research researchgate.netmdpi.comd-nb.info. Pretreatment with CID16020046 has been shown to inhibit O-1602-induced effects, such as Akt phosphorylation in Hep3B cells, further supporting O-1602's action via GPR55 researchgate.netmdpi.com. ML193 is also identified as a selective GPR55 antagonist researchgate.netcambridge.org.
G Protein-Coupled Receptor 18 (GPR18) Biased Agonism by O-1602
O-1602 is also described as a biased agonist of the GPR18 receptor vu.edu.aumdpi.comnih.govnih.govfrontiersin.org. GPR18 is another receptor that has been considered a candidate cannabinoid receptor, although its classification is debated nih.govepa.gov.
Evidence for Biased Agonism at GPR18
Biased agonism refers to the ability of a ligand to selectively activate certain signaling pathways downstream of a receptor over others. Evidence suggests that O-1602 activates GPR18 in a biased manner nih.govepa.gov. Studies in HEK293 cells expressing GPR18 have shown that O-1602 can induce concentration-dependent increases in intracellular calcium mobilization and ERK1/2 phosphorylation nih.govepa.gov. However, O-1602 did not induce concentration-dependent beta-arrestin recruitment in the same cell line, unlike other ligands tested like Δ9-THC nih.govepa.gov. This differential activation of signaling pathways (calcium and ERK vs. beta-arrestin) is indicative of biased agonism nih.govepa.gov.
Differential Signaling Pathways via GPR18 Activation
Activation of GPR18 by O-1602 involves several signal transduction pathways. O-1602 enhances intracellular calcium mobilization and MAPK activity via GPR18 nih.govnih.govepa.govmdpi.com. The calcium mobilization induced by GPR18 agonists, including O-1602, can involve both Gαq and Gαi/o protein pathways nih.govepa.gov. ERK1/2 phosphorylation mediated by GPR18 activation can be inhibited by Pertussis toxin (which inactivates Gαi/o proteins) and inhibitors of PI3K and PKC, suggesting the involvement of Gαi/o and pathways downstream of Gαq nih.govepa.gov.
While O-1602 enhances calcium and MAPK activity through GPR18, it does not appear to significantly engage the beta-arrestin signaling pathway in a concentration-dependent manner in the tested cell systems, highlighting the biased nature of its agonism at GPR18 nih.govepa.gov.
Absence of Binding to Classical Cannabinoid Receptors (CB1 and CB2)
A key characteristic of O-1602 is its lack of significant affinity for the canonical cannabinoid receptors, CB1 and CB2. wikipedia.orgiiab.mefrontiersin.orgtocris.comnih.govnih.goveurekaselect.comnih.govh1.coglpbio.comresearchgate.net This distinguishes it from many other cannabinoid compounds and underlies its unique pharmacological profile.
Non-Interaction with CB1 Receptors
Studies consistently demonstrate that O-1602 does not bind to CB1 receptors with appreciable affinity. wikipedia.orgiiab.metocris.comnih.goveurekaselect.comnih.govglpbio.comresearchgate.netpnas.org For instance, reported EC50 values for CB1 receptors are greater than 30000 nM, indicating very low potency at this receptor. tocris.comglpbio.comrndsystems.com Functional studies, including those using CB1 receptor antagonists or tissues from CB1 knockout mice, further support the lack of significant interaction between O-1602 and CB1 receptors. nih.govpnas.org
Non-Interaction with CB2 Receptors
Similarly, O-1602 shows negligible binding affinity for CB2 receptors. wikipedia.orgiiab.metocris.comnih.goveurekaselect.comnih.govh1.coglpbio.comresearchgate.net EC50 values for CB2 receptors are also reported to be above 30000 nM. tocris.comglpbio.comrndsystems.com Experiments utilizing CB2 receptor antagonists or tissues from CB2 knockout mice have confirmed that the effects of O-1602 are not mediated through CB2 receptors. nih.gov
Below is a table summarizing the binding affinity data for O-1602 at GPR55, CB1, and CB2 receptors:
| Receptor | EC50 (nM) | Reference |
| GPR55 | 13 | tocris.comglpbio.comrndsystems.com |
| CB1 | > 30000 | tocris.comglpbio.comrndsystems.com |
| CB2 | > 30000 | tocris.comglpbio.comrndsystems.com |
Implications for Therapeutic Profile and Psychoactivity
The absence of significant binding to CB1 receptors is particularly important for the therapeutic potential of O-1602. Activation of CB1 receptors in the central nervous system is primarily responsible for the psychoactive effects associated with classical cannabinoids like THC. nih.govnih.gov Since O-1602 does not interact with CB1 receptors, it is not expected to produce these psychotropic actions. wikipedia.orgiiab.menih.govnih.govresearchgate.net This lack of psychoactivity suggests that O-1602 could potentially offer a safer alternative to classical cannabinoids for therapeutic applications. nih.govresearchgate.net
Other Putative Receptor Interactions
While O-1602 does not target classical cannabinoid receptors, research indicates it interacts with other receptors, including GPR55 and potentially TRPV1 and GPR18. wikipedia.orgiiab.menih.goveurekaselect.comnih.gov
Transient Receptor Potential Vanilloid-1 (TRPV1) Interaction Potential
Some studies suggest a potential interaction between O-1602 and the Transient Receptor Potential Vanilloid-1 (TRPV1) channel. nih.govmdpi.comresearchgate.net TRPV1 receptors are involved in pain signaling and inflammation. mdpi.comnews-medical.net While the interaction is not as extensively characterized as that with GPR55, the possibility of O-1602 modulating TRPV1 activity has been raised in the context of its observed biological effects, such as in models of pain and inflammation. nih.govmdpi.com
Exploration of Additional Orphan Receptors
Beyond GPR55 and the potential TRPV1 interaction, O-1602 has been explored for its activity at other orphan receptors. Notably, O-1602 is also known as a biased agonist of the GPR18 receptor. wikipedia.orgiiab.menih.goveurekaselect.comnih.govvu.edu.aumdpi.com GPR18, like GPR55, is considered an atypical cannabinoid receptor and has been implicated in various physiological processes. wikipedia.orgiiab.menih.goveurekaselect.comnih.govvu.edu.aumdpi.com These previously orphan receptors are thought to mediate some of the non-CB1, non-CB2 effects of certain cannabinoid compounds. wikipedia.orgiiab.me The interaction of O-1602 with GPR18 and potentially other uncharacterized receptors contributes to its complex pharmacological profile and diverse biological actions. wikipedia.orgiiab.menih.goveurekaselect.comnih.govvu.edu.aumdpi.com
Intracellular Signaling Cascades Modulated by O 1602
RhoA, Cdc42, and Rac1 Activation
Activation of GPR55 by agonists such as O-1602 has been shown to stimulate the Rho family of small GTPases, specifically RhoA, Cdc42, and Rac1. nih.govtocris.comwikipedia.org This activation is a pivotal event, as these proteins act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state to control downstream effector proteins. mdpi.com The engagement of GPR55 by O-1602 is coupled to Gα12/13 proteins, which directly leads to the activation of these small GTPases. nih.gov
RhoA, Cdc42, and Rac1 are master regulators of the actin cytoskeleton and are consequently involved in a wide array of fundamental cellular processes. mdpi.com Their coordinated activation governs cell morphology, migration, adhesion, and proliferation.
RhoA is primarily associated with the formation of contractile actin-myosin filaments, leading to the assembly of stress fibers and focal adhesions. This activity is crucial for processes such as cell contraction and maintenance of cell shape. mdpi.com
Rac1 activation typically results in the formation of lamellipodia, which are sheet-like protrusions at the leading edge of a migrating cell, thereby promoting cell motility. mdpi.commdpi.com
Cdc42 is instrumental in the formation of filopodia, the slender, finger-like projections that cells use to probe their environment. It also plays a critical role in establishing cell polarity. mdpi.commdpi.com
The coordinated action of these GTPases is essential for directed cell movement and tissue organization. mdpi.comnih.gov By activating this triad, O-1602 can influence the cytoskeletal dynamics that underpin these vital cellular functions.
The ability of O-1602 to activate RhoA, Cdc42, and Rac1 is supported by multiple lines of experimental evidence, primarily derived from in vitro studies. The activation is a direct consequence of GPR55 stimulation. nih.govwikipedia.org Research indicates that GPR55 coupling to G13 proteins is the upstream event that triggers the activation of RhoA and other related small GTPases. wikipedia.org
| Pathway Component | Observed Effect of O-1602 | Mediating Receptor | Key Findings/Context | Reference |
|---|---|---|---|---|
| RhoA | Activation | GPR55 | GPR55 activation leads to stimulation of RhoA, Cdc42, and Rac1. | tocris.comwikipedia.org |
| Cdc42 | Activation | GPR55 | Signaling dependent on small GTPases (RhoA, Cdc42, Rac1) is affected by GPR55 activation. | nih.gov |
| Rac1 | Activation | GPR55 | Rac-dependent transmissions could contribute to the emotional-modulating effects of O-1602. | nih.gov |
Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation
The Mitogen-Activated Protein Kinase (MAPK) cascade is a critical signaling pathway that converts extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, and apoptosis. embopress.org Evidence suggests that O-1602, through its interaction with atypical cannabinoid receptors, can modulate the activity of several branches of the MAPK pathway. nih.govnih.gov
The Extracellular-Signal-Regulated Kinase (ERK) pathway is one of the most well-characterized MAPK cascades. frontiersin.org Studies have implicated the ERK pathway in the cellular response to O-1602. For example, the emotional-modulating effects observed in rodent models treated with O-1602 may involve the extracellular-signal-regulated kinase pathway. nih.gov The activation of GPR55, the primary target of O-1602, has been shown in other contexts to promote cancer cell proliferation via ERK activation. nih.gov The ERK cascade is a key regulator of cell proliferation and survival, and its activation by O-1602 represents a significant mechanism of action. mdpi.com
A primary function of the ERK and p38 MAPK pathways is to regulate gene expression by phosphorylating and activating a host of transcription factors. embopress.orgmdpi.com Therefore, the activation of these pathways by O-1602 has the potential to alter the transcriptional landscape of the cell. For instance, O-1602 treatment has been shown to reverse abnormal changes in the expression of genes such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF) in hippocampal tissue in animal models of depression. nih.govfrontiersin.org However, the effect of O-1602 on gene expression can be context-dependent. In a study on skeletal muscle in a diet-induced obesity model, chronic O-1602 administration had no significant effect on the mRNA expression of key pathways important for energy homeostasis. nih.gov This indicates that the downstream genetic targets of O-1602-mediated MAPK signaling are likely specific to cell type and physiological condition.
| MAPK Pathway | Observed Effect of O-1602 | Target/Model System | Key Findings/Context | Reference |
|---|---|---|---|---|
| ERK Pathway | Activation suggested | Rodent brain (emotional modulation) | The ERK pathway may be involved in the anxiolytic and antidepressant-like effects of O-1602. | nih.gov |
| p38 Pathway | Involvement suggested | General GPR55 signaling | p38-dependent transmissions are noted as a potential pathway affected by GPR55 activation. | nih.gov |
| Gene Expression (BDNF, NGF) | Normalized expression | Rat hippocampus | O-1602 reversed corticosterone-induced changes in the expression of neurotrophic factors. | nih.govfrontiersin.org |
| Gene Expression (Metabolic pathways) | No effect on mRNA expression | Rat skeletal muscle (obesity model) | O-1602 did not alter mRNA expression of markers for oxidative capacity or fatty acid metabolism. | nih.gov |
Nuclear Factor-kappa B (NFκB) p65-Dependent Pathway Influence
The Nuclear Factor-kappa B (NF-κB) family of transcription factors are crucial regulators of immune and inflammatory responses. nih.gov The most common form activated by inflammatory stimuli is a heterodimer of the p50 and p65 (also known as RelA) subunits. nih.govabcam.com
In its inactive state, the p50/p65 heterodimer is held in the cytoplasm by an inhibitory protein called IκBα. nih.govabcam.com A wide array of inflammatory stimuli, such as the cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin 1-beta (IL-1β), as well as pathogen-associated molecular patterns, can trigger the canonical NF-κB pathway. abcam.commdpi.com This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. abcam.commdpi.com This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. nih.govabcam.com The degradation of IκBα unmasks a nuclear localization signal on the p65 subunit, allowing the p50/p65 dimer to translocate to the nucleus. abcam.com Once in the nucleus, it binds to specific DNA sequences to modulate the expression of numerous genes involved in the inflammatory response, including those for pro-inflammatory cytokines and chemokines. nih.govmdpi.com
Research has demonstrated that O-1602 can interfere with the activation of the NF-κB p65 pathway, which is a key mechanism for its anti-inflammatory effects. nih.gov In a preclinical model of colitis-associated colon cancer, treatment with O-1602 was found to significantly reduce the activation of NF-κB p65. nih.gov Specifically, the phosphorylation of NF-κB p65 was decreased by 40-50% in the tumor tissue of mice treated with O-1602 compared to vehicle-treated mice. nih.gov This inhibition of p65 activation likely contributes to the observed reduction in the expression of the pro-inflammatory and protumorigenic cytokine TNF-α. nih.gov Other studies have also noted that O-1602 influences NFκB p65-dependent pathways, implicating this mechanism in the compound's activity in other tissues, such as the urinary bladder. nih.gov
Table 1: Effect of O-1602 on NFκB p65 Phosphorylation
| Tissue | Model | Effect of O-1602 | Reference |
|---|---|---|---|
| Tumor Tissue | Colitis-Associated Colon Cancer | 40-50% reduction in pNFκB p65 | nih.gov |
Signal Transducer and Activator of Transcription 3 (STAT3)-Dependent Pathways
Signal Transducer and Activator of Transcription 3 (STAT3) is another transcription factor that plays a significant role in pathways linking inflammation and cancer. nih.gov It is involved in mediating the expression of genes critical for cell survival and proliferation. nih.govnih.gov O-1602 has been shown to directly interfere with the activation of STAT3. In the same study on colitis-associated colon cancer, O-1602 treatment led to a 40-50% reduction in the phosphorylation of STAT3 in tumor tissue. nih.gov This effect, similar to its impact on NF-κB p65, highlights a key anti-inflammatory and anti-tumorigenic mechanism of O-1602. nih.gov The influence of O-1602 on STAT3-dependent pathways has also been noted as relevant to its activity in the urinary bladder. nih.gov
Table 2: Effect of O-1602 on STAT3 Phosphorylation
| Tissue | Model | Effect of O-1602 | Reference |
|---|---|---|---|
| Tumor Tissue | Colitis-Associated Colon Cancer | 40-50% reduction in pSTAT3 | nih.gov |
Phospholipase C/Protein Kinase C Signaling
The Phospholipase C (PLC) / Protein Kinase C (PKC) signaling pathway is a fundamental process in many cell types. upstate.edu Upon activation by various receptors, PLC hydrolyzes the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). upstate.edu DAG, along with calcium, activates members of the PKC family of kinases, which then phosphorylate a wide range of protein targets to regulate diverse cellular functions. mdpi.com There is evidence to suggest that the PLC/PKC signaling pathway may be involved in the biological effects of O-1602. nih.gov Specifically, this pathway, along with others, has been implicated in the emotional-modulating effects of the compound. nih.gov
Nuclear Factor of Activated T-cells (NFAT)-Dependent Pathways
The Nuclear Factor of Activated T-cells (NFAT) family of transcription factors are critical for immune responses and are primarily regulated by calcium signaling. mednexus.org An increase in intracellular calcium activates the phosphatase calcineurin, which dephosphorylates NFAT, allowing it to enter the nucleus and regulate gene expression. mednexus.org The GPR55 receptor, for which O-1602 is an agonist, is known to affect signaling pathways dependent on NFAT. nih.gov This suggests that NFAT-dependent pathways could contribute to the observed physiological effects of O-1602. nih.gov However, one study investigating the effects of O-1602 on skeletal muscle metabolism in C2C12 myotubes found that the compound did not alter the mRNA expression of NFATc1. nih.gov This indicates that the involvement of the NFAT pathway in O-1602's mechanism of action may be cell-type specific.
Intracellular Calcium Mobilization and its Downstream Effects
Changes in intracellular calcium (Ca2+) concentrations are a vital component of cellular signaling, linking extracellular stimuli to intracellular responses. mdpi.com Activation of GPR55 by O-1602 has been shown to enhance the mobilization of calcium from intracellular stores. nih.govnih.gov This effect is considered a key downstream consequence of GPR55 activation. For example, O-1602 was found to enhance intracellular calcium transients in a pancreatic β-cell line, leading to increased insulin (B600854) secretion. nih.gov
Interestingly, the effect of O-1602 on calcium levels may not be exclusively mediated by GPR55. One study in human hepatoma cells demonstrated that while O-1602 induced lipid accumulation through a GPR55-dependent mechanism, it also caused an increase in intracellular Ca2+ in a GPR55-independent manner. mdpi.com This suggests that O-1602 can influence calcium homeostasis through multiple receptor pathways, leading to a variety of downstream effects that are dependent on the specific cellular context. nih.govmdpi.com
Table 3: Summary of O-1602's Influence on Intracellular Signaling
| Pathway | Key Finding | Cell/Tissue Context | Reference |
|---|---|---|---|
| NFκB p65 | Inhibition of phosphorylation | Colon tumor tissue | nih.gov |
| STAT3 | Inhibition of phosphorylation | Colon tumor tissue | nih.gov |
| PLC/PKC | Implicated in emotional-modulating effects | Not specified | nih.gov |
| NFAT | Potentially involved via GPR55 activation | General | nih.gov |
| NFAT | No change in NFATc1 mRNA expression | C2C12 myotubes | nih.gov |
| Ca2+ Mobilization | Enhanced via GPR55 activation | Pancreatic β-cells | nih.gov |
| Ca2+ Mobilization | Increased in a GPR55-independent manner | Human hepatoma cells | mdpi.com |
Preclinical Investigations of O 1602 in Disease Models
Neurological and Psychiatric Disorders
O-1602 has demonstrated antidepressant-like effects in rodent models of depression. In a study utilizing a corticosterone-induced depression model in female rats, treatment with O-1602 was found to reverse depressive-like behavior. mdpi.comnih.govnih.gov This was evidenced by a significant reduction in immobility time in the forced swim test, a standard behavioral assay for assessing antidepressant efficacy. nih.govfrontiersin.org
Beyond behavioral changes, O-1602 treatment also modulated several key biomarkers associated with depression and neuroinflammation in the hippocampus. The administration of O-1602 reversed the corticosterone-induced elevations of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). nih.govnih.govfrontiersin.org Furthermore, it normalized levels of neurotrophic factors, increasing the reduced concentrations of Brain-Derived Neurotrophic Factor (BDNF) and normalizing Nerve Growth Factor (NGF) levels. nih.govnih.govfrontiersin.org The compound also partially reduced elevated levels of Corticotropin-Releasing Factor (CRF). nih.govnih.govfrontiersin.org
In a separate model, chronic social defeat stress in mice, which leads to depressive and anxiety-like behaviors, was associated with reduced hippocampal GPR55 levels in susceptible animals. mdpi.com Treatment with O-1602 was shown to mitigate these stress-induced behaviors. mdpi.com These findings collectively suggest that O-1602 engages with neurobiological pathways implicated in depression. mdpi.com
Table 1: Effects of O-1602 in a Corticosterone-Induced Depression Model in Rats
| Parameter Assessed | Observation | Biomarker Change |
|---|---|---|
| Behavior | ||
| Forced Swim Test | Reduced immobility time | N/A |
| Hippocampal Biomarkers | ||
| Pro-inflammatory Cytokines | Normalized elevated levels | ↓ IL-1β, ↓ TNF-α |
| Neurotrophic Factors | Reversed abnormal levels | ↑ BDNF, Normalized NGF |
Preclinical research suggests that the activation of GPR55 receptors, for which O-1602 is an agonist, can produce anxiolytic-like effects. nih.gov Studies have indicated that while antagonism of GPR55 can be anxiogenic, its activation is associated with anxiety reduction. nih.gov Administration of O-1602 to both normal and stressed rodents has been reported to result in anxiolytic-like activity. researchgate.net
O-1602 has been shown to positively influence neurogenesis and the proliferation of neural stem cells (NSCs), primarily through the activation of the GPR55 receptor. nih.govnih.gov
In vitro studies using human neural stem cells demonstrated that GPR55 activation significantly increased their proliferation rates. nih.gov This proliferative effect was confirmed in in vivo mouse models, where continuous administration of O-1602 into the hippocampus led to an increase in Ki67-positive cells, a marker of active cell proliferation within the dentate gyrus. nih.govnih.gov
Furthermore, O-1602 treatment promoted the generation of new, immature neurons. nih.govnih.gov This was observed as an increase in the number of cells expressing Doublecortin (DCX) and incorporating 5-bromo-2'-deoxyuridine (B1667946) (BrdU), both of which are markers for newly formed neurons. nih.govnih.gov The essential role of GPR55 in mediating these effects was highlighted by the finding that O-1602 had no effect on neurogenesis or NSC proliferation in mice lacking the GPR55 receptor (GPR55-/-). nih.govnih.gov These knockout mice also displayed inherently reduced baseline rates of proliferation and neurogenesis. nih.gov
Table 2: Effects of O-1602 on Neural Stem Cells (NSCs) and Neurogenesis
| Study Type | Model System | Key Findings |
|---|---|---|
| In Vitro | Human NSCs | Increased proliferation rates. nih.gov |
| In Vivo | C57BL/6 Mice | Increased number of proliferating NSCs (Ki67+ cells) in the hippocampus. nih.govnih.gov |
| C57BL/6 Mice | Increased generation of immature neurons (DCX+ and BrdU+ cells). nih.govnih.gov |
Inflammatory and Pain Conditions
O-1602 has demonstrated significant anti-inflammatory properties in multiple preclinical models of inflammation.
In a mouse model of cerulein-induced acute pancreatitis, treatment with O-1602 led to a significant improvement in pathological changes within the pancreas. realmofcaring.org This was accompanied by a reduction in plasma levels of the pancreatic enzymes amylase and lipase (B570770). realmofcaring.org The treatment also attenuated the inflammatory response by decreasing levels of the pro-inflammatory cytokine TNF-α and reducing the activity of myeloperoxidase (MPO), an enzyme indicative of neutrophil infiltration, in both the pancreas and lungs. realmofcaring.org
Similar anti-inflammatory effects were observed in models of colitis. In a 2,4,6-trinitro-benzene sulfonic acid (TNBS)-induced colitis model in rats, O-1602 treatment significantly lowered MPO levels and the pro-inflammatory cytokine Interleukin-6 (IL-6). nih.gov
Table 3: Anti-inflammatory Effects of O-1602 in Animal Models
| Disease Model | Animal | Key Anti-inflammatory Outcomes |
|---|---|---|
| Acute Pancreatitis | Mouse | Improved pancreatic pathology; Decreased plasma amylase and lipase; Reduced TNF-α levels; Reduced MPO activity in pancreas and lungs. realmofcaring.org |
| Colitis (TNBS-induced) | Rat | Reduced MPO levels; Reduced IL-6 levels. nih.gov |
The potential of O-1602 to modulate pain signaling has been investigated in a rat model of acute inflammatory arthritis. researchgate.netnih.govbohrium.com This model, induced by intra-articular injection of kaolin (B608303) and carrageenan, mimics the inflammatory pain state. nih.govbohrium.com
In this model, peripheral administration of O-1602 into the inflamed joint significantly reduced the movement-evoked firing of nociceptive C fibres. researchgate.netnih.govbohrium.com These nerve fibers are responsible for transmitting pain signals. The anti-nociceptive effect of O-1602 was shown to be mediated by the GPR55 receptor. This was confirmed in experiments where the effect of O-1602 was blocked by the GPR55 receptor antagonist O-1918. researchgate.netnih.govbohrium.com Conversely, the effect was not altered by the presence of antagonists for the classical cannabinoid receptors CB₁ and CB₂, indicating a distinct signaling pathway for its pain-relieving effects. researchgate.netnih.govbohrium.com
Table 4: Nociceptive Modulation by O-1602 in a Rat Arthritis Model
| Parameter | Method | Result |
|---|---|---|
| Nerve Firing | Single unit extracellular recordings from joint afferents | O-1602 significantly reduced movement-evoked firing of nociceptive C fibres. researchgate.netnih.gov |
| Receptor Mediation | Pharmacological blockade | The effect was blocked by a GPR55 antagonist (O-1918). researchgate.netnih.gov |
| Receptor Specificity | Pharmacological blockade | The effect was not blocked by CB₁ or CB₂ antagonists. researchgate.netnih.gov |
Urogenital System Disorders
Preclinical research has explored the effects of O-1602, an agonist for GPR55 and GPR18 receptors, in rat models of detrusor overactivity (DO), a condition often associated with overactive bladder (OAB). nih.govnih.gov In a model where DO was induced by intravesical administration of retinyl acetate (B1210297) in female rats, a single intra-arterial injection of O-1602 was shown to ameliorate the symptoms. nih.gov The treatment improved several cystometric parameters indicative of DO, without affecting the voiding phase of micturition. nih.gov Specifically, O-1602 administration led to a reversal of changes in the concentrations of biomarkers such as CGRP, OCT3, BDNF, and NGF to control levels. nih.gov
In a different model, where DO and depressive-like symptoms were induced by chronic corticosterone (B1669441) treatment in rats, O-1602 administration reversed the prolonged immobility time in the forced swim test and corrected the abnormal cystometric parameters associated with an overactive detrusor. nih.gov The therapy also reduced oxidative damage in the urinary bladder and markers of neuroinflammation. nih.gov These findings suggest that modulation of atypical cannabinoid receptors like GPR55 may have potential in managing detrusor overactivity. nih.govfrontiersin.org
Table 1: Effects of O-1602 on Cystometric Parameters in Rat Models of Detrusor Overactivity
| Parameter | Retinyl Acetate-Induced DO Model Finding nih.gov | Corticosterone-Induced DO Model Finding nih.gov |
|---|---|---|
| Bladder Capacity (BC) | Increased | Not specified |
| Intercontractile Interval (ICI) | Increased | Not specified |
| Threshold Pressure (TP) | Increased | Not specified |
| Voided Volume (VV) | Increased | Not specified |
| Bladder Pressure (BP) | Decreased | Not specified |
| Micturition Voiding Pressure (MVP) | No significant effect | Decreased |
Metabolic and Endocrine Regulation
The influence of O-1602 on adiposity and energy balance has yielded varied results depending on the preclinical model. nih.govnih.gov In lean rats fed a standard diet, both central and peripheral administration of O-1602 was found to acutely stimulate food intake. nih.gov This hyperphagic effect was linked to the downregulation of the anorexigenic neuropeptide known as cocaine- and amphetamine-regulated transcript (CART). nih.gov Chronic administration in these lean animals led to an increase in adiposity, an effect observed to be independent of food intake and associated with decreased expression of lipolytic enzymes in white adipose tissue. nih.gov Consistently, in vitro studies showed that O-1602 increased intracellular calcium levels and lipid accumulation in 3T3-L1 adipocytes. nih.gov
Conversely, in a diet-induced obesity (DIO) rat model, chronic treatment with O-1602 resulted in a reduction in body weight and body fat. nih.gov This study also noted a reduction in epididymal fat depots. nih.gov However, another study focusing on skeletal muscle in a DIO model reported that O-1602 did not appear to be effective in altering skeletal muscle metabolism markers related to oxidative capacity or adiponectin signaling. nih.gov
Table 2: Summary of O-1602 Effects on Adiposity and Energy Homeostasis in Rodent Models
| Model | Key Findings | Reference |
|---|---|---|
| Lean Rats (Standard Diet) | Acutely stimulates food intake; Chronically increases adiposity. | nih.gov |
| Diet-Induced Obese (DIO) Rats | Reduces body weight and body fat; Reduces epididymal fat depots. | nih.gov |
Preclinical investigations have identified a pro-steatotic function for O-1602 in hepatocytes. mdpi.comelsevierpure.comnih.gov In studies using Hep3B human hepatoma cells, O-1602, a potent GPR55 agonist, was shown to induce lipid accumulation in a concentration-dependent manner. mdpi.comnih.gov This effect was reversed by the GPR55 antagonist, CID16020046. mdpi.comnih.gov
The underlying mechanism involves the activation of the PI3 kinase/Akt/SREBP-1c signaling cascade. nih.govnih.gov O-1602 treatment was found to induce the expression of both the precursor and mature forms of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor for hepatic lipogenic genes. nih.govresearchgate.net This induction of SREBP-1c was inhibited by both the GPR55 antagonist CID16020046 and the PI3K inhibitor LY294002, confirming the pathway's dependence on GPR55 and PI3K/Akt signaling. nih.gov In vivo experiments using mice fed a high-fat diet further supported these findings, where treatment with the GPR55 antagonist suppressed diet-induced lipid accumulation in the liver. mdpi.comelsevierpure.comnih.gov These data suggest that O-1602 promotes hepatic steatosis through GPR55-mediated activation of the PI3K/Akt/SREBP-1c pathway. nih.govnih.gov
Cancer Research
Similar antitumor effects have been observed in preclinical models of breast cancer, including those resistant to paclitaxel. nih.govnih.gov In paclitaxel-resistant MDA-MB-231 and MCF-7 breast cancer cell lines, O-1602 decreased cell viability by inducing apoptosis. nih.govnih.govresearchgate.net The compound also inhibited the migration and invasion of metastatic breast cancer cells. frontiersin.org The effects of O-1602 on cell viability were blocked by the silencing of GPR55 and GPR18, indicating the involvement of these receptors. nih.govnih.gov Furthermore, in a zebrafish xenograft model, O-1602 significantly reduced tumor growth. nih.govnih.gov
Table 3: Preclinical Antitumor Activity of O-1602
| Cancer Model | Cell Lines/Animal Model | Key Findings | Reference |
|---|---|---|---|
| Colitis-Associated Colon Cancer | HT-29, SW480; Mouse model | Decreased cell viability, induced apoptosis; Reduced tumor area, incidence, and load in vivo. | nih.govresearchgate.net |
| Taxol-Resistant Breast Cancer | MDA-MB-231, MCF-7 (Paclitaxel-Resistant) | Decreased cell viability, induced apoptosis; Inhibited cell migration and invasion. | nih.govnih.govfrontiersin.org |
Antitumorigenic Effects in Preclinical Breast Cancer Models
The atypical cannabinoid O-1602 has demonstrated antitumorigenic properties in preclinical models of breast cancer, particularly in cell lines resistant to conventional chemotherapy. frontiersin.orgnih.gov Studies have focused on its effects on cell viability, apoptosis (programmed cell death), and migration in paclitaxel-resistant human breast cancer cell lines, namely MDA-MB-231 and MCF-7. frontiersin.org
In these resistant cell lines, O-1602 was found to decrease cell viability in a concentration-dependent manner. frontiersin.orgnih.gov This effect is achieved through the induction of apoptosis. frontiersin.org For instance, treatment with O-1602 resulted in approximately 40% of MDA-MB-231 cells and 25% to 30% of MCF-7 cells being positive for annexin (B1180172) V, a marker for apoptosis. frontiersin.org The mechanism of action appears to be mediated through GPR55 and GPR18 receptors, as the effects of O-1602 on cell viability were negated when these receptors were blocked using specific siRNAs. frontiersin.orgnih.gov Furthermore, O-1602 was shown to induce the production of reactive oxygen species (ROS) in both paclitaxel-resistant cell lines. frontiersin.org In addition to reducing viability, O-1602 also diminished the ability of the metastatic MDA-MB-231 cells to migrate. frontiersin.org
The antitumor effects of O-1602 have also been observed in vivo. In a zebrafish xenograft model, where human breast cancer cells were implanted into zebrafish, treatment with O-1602 significantly reduced tumor growth. frontiersin.orgnih.gov These findings suggest that O-1602 can exert antitumorigenic effects on breast cancer cells that have developed resistance to standard chemotherapeutic agents like paclitaxel. frontiersin.org
| Cell Line | Effect | Key Findings |
|---|---|---|
| MDA-MB-231 & MCF-7 | Reduced Cell Viability | Effect is concentration-dependent. |
| MDA-MB-231 & MCF-7 | Induction of Apoptosis | ~40% of MDA-MB-231 and 25-30% of MCF-7 cells became annexin V positive. |
| MDA-MB-231 | Reduced Cell Migration | Decreased the ability of cells to migrate toward a chemotactic signal. |
| Zebrafish Xenograft | Reduced Tumor Growth | Significant reduction in tumor size observed in vivo. |
Antitumorigenic Effects in Colon Cancer Cells
O-1602 has been investigated for its antitumorigenic potential in the context of colon cancer, particularly colitis-associated cancer. nih.govresearchgate.net Research using the human colon cancer cell lines HT-29 and SW480 showed that O-1602 decreased cell viability and induced apoptosis in a concentration-dependent manner, with effects observed at concentrations ranging from 0.1 to 10 μM. nih.govresearchgate.net
Mechanistically, O-1602's effects in the tumor tissue were linked to several key molecular changes. It decreased the levels of proliferating cell nuclear antigen (PCNA), a marker for cell proliferation. nih.gov It also reduced the activation of oncogenic transcription factors STAT3 and NFκB p65 and lowered the expression of the inflammatory cytokine TNF-α. nih.gov Conversely, O-1602 treatment led to an increase in the levels of pro-apoptotic markers, such as the tumor suppressor p53 and BAX. nih.govresearchgate.net These effects on PCNA, BAX, and p53 observed in vivo were also replicated in colon cancer cell lines. nih.gov These findings indicate that O-1602 exerts its antitumorigenic effects by directly targeting cancer cells and modulating inflammatory pathways that contribute to tumorigenesis. nih.govresearchgate.net
| Biomarker | Effect of O-1602 Treatment | Associated Function |
|---|---|---|
| Tumor Area | Decreased by 50% | Tumor Growth |
| Tumor Incidence | Decreased by 30% | Tumor Development |
| PCNA | Decreased | Cell Proliferation |
| STAT3 & NFκB p65 | Decreased Activation | Oncogenic Transcription |
| TNF-α | Decreased Expression | Inflammation |
| p53 & BAX | Increased Levels | Apoptosis (Tumor Suppression) |
Cardiovascular System
Vasodilatory and Hypotensive Properties
The effects of O-1602 on the cardiovascular system have been a subject of scientific inquiry, with some sources indicating it possesses vasodilatory and hypotensive (blood pressure-lowering) properties. nih.gov However, other preclinical studies have presented conflicting results. One detailed investigation into the hemodynamic effects of O-1602 found that, when administered on its own, it did not induce any changes in blood pressure in either normotensive or hypertensive animal models. nih.gov This suggests that its direct vasodilatory and hypotensive effects may not be consistently observed or may depend on specific physiological conditions not present in all experimental setups.
Role in Cardiovascular Hemodynamics
Investigations into the specific role of O-1602 in cardiovascular hemodynamics have provided insights into its physiological impact. In a study using anesthetized normotensive rats and mice, O-1602 did not produce any significant changes in mean arterial blood pressure (MABP) or heart rate (HR) compared to the vehicle control. nih.gov
To eliminate the potential confounding effects of anesthesia, the experiments were repeated in conscious animals. nih.gov Even at much higher doses, O-1602 did not induce any measurable changes in MABP or HR in conscious hypertensive rats. nih.gov This lack of a direct, independent effect on key hemodynamic parameters suggests that O-1602 may not be a primary regulator of blood pressure or heart rate under normal or hypertensive conditions. nih.gov The potential for O-1602 to influence cardiovascular hemodynamics may be more complex, possibly requiring interaction with other substances or pathological states not yet fully explored. nih.gov
| Animal Model | Mean Arterial Blood Pressure (MABP) | Heart Rate (HR) |
|---|---|---|
| Normotensive Anesthetized Rats | 133 ± 2 mmHg | 433 ± 9 bpm |
| Normotensive Anesthetized WT Mice | 90 ± 3 mmHg | 334 ± 6 bpm |
Methodological Considerations in O 1602 Research
In Vitro Experimental Methodologies
In vitro studies form the foundation of O-1602 research, allowing for controlled examination of its effects at the cellular and molecular level. These experiments utilize a range of cell lines and analytical techniques to probe the compound's biological activities.
Cell culture models are indispensable tools for investigating the specific cellular responses to O-1602 in a controlled environment. Researchers select specific cell lines based on the biological question being addressed, such as cancer biology, metabolism, or insulin (B600854) secretion.
Hep3B Cells: This human hepatoma cell line is used to study the effects of O-1602 on liver cells, particularly in the context of lipid metabolism. Research has shown that O-1602 induces lipid accumulation in Hep3B cells, providing a model to investigate pathways related to hepatic steatosis. mdpi.com In these cells, O-1602 was found to induce the phosphorylation of Akt and increase the expression of SREBP-1c, a key transcription factor in lipogenesis. mdpi.com
MCF-7 and MDA-MB-231 Cells: These are two of the most widely used human breast cancer cell lines, representing different subtypes of the disease. mdpi.comnih.gov They are employed to evaluate the antitumor potential of O-1602. researchgate.net Studies have demonstrated that O-1602 can decrease the viability of paclitaxel-resistant MCF-7 and MDA-MB-231 cells, suggesting a potential role in overcoming chemotherapy resistance. researchgate.net These cell lines are also used in spheroid culture models to better mimic the three-dimensional structure of tumors. nih.govresearchgate.net
C2C12 Myotubes: This mouse myoblast cell line is differentiated into myotubes to model skeletal muscle tissue. In the context of O-1602 research, C2C12 myotubes are used to study the compound's influence on muscle energy homeostasis and metabolism. nih.gov However, one study found that O-1602 had no significant effect on the mRNA expression of selected markers for oxidative capacity, fatty acid metabolism, or adiponectin signaling in C2C12 myotubes. nih.gov
MIN6 Cells: This mouse insulinoma cell line is a model for pancreatic beta cells. It is utilized to investigate the effects of O-1602 on insulin secretion. nih.gov Research has shown that O-1602 can enhance intracellular calcium transients in MIN6 cells, leading to an increase in insulin secretion, an effect linked to the expression of GPR55 in this cell line. nih.gov
| Cell Line | Organism/Tissue of Origin | Primary Use in O-1602 Research | Key Findings |
|---|---|---|---|
| Hep3B | Human Hepatoma | Investigating effects on lipid metabolism and hepatic steatosis. | O-1602 induces lipid accumulation and activates the PI3K/Akt/SREBP-1c signaling pathway. mdpi.com |
| MCF-7 | Human Breast Adenocarcinoma | Evaluating antitumor and anti-proliferative effects. | O-1602 decreases viability in paclitaxel-resistant cells. researchgate.net |
| MDA-MB-231 | Human Breast Adenocarcinoma (Triple-Negative) | Studying effects on aggressive, metastatic breast cancer. | O-1602 reduces viability in paclitaxel-resistant cells and reduces tumor growth in xenograft models. researchgate.net |
| C2C12 Myotubes | Mouse Myoblast | Assessing impact on skeletal muscle energy homeostasis. | No significant effect observed on mRNA expression of key metabolic markers. nih.gov |
| MIN6 | Mouse Pancreatic Beta Cell (Insulinoma) | Investigating effects on insulin secretion. | O-1602 enhances intracellular calcium levels and increases insulin secretion. nih.gov |
Receptor binding assays are fundamental for determining the affinity and functional activity of ligands like O-1602 at their target receptors. The [³⁵S]GTPγS binding assay is a widely used functional assay that measures G-protein activation, one of the earliest events following G-protein coupled receptor (GPCR) stimulation. nih.gov
This assay quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation by an agonist. An increase in [³⁵S]GTPγS binding indicates that the compound is acting as an agonist at that receptor. Studies using this method have been crucial in characterizing O-1602 as a potent agonist for GPR55, while showing negligible activity at the classical cannabinoid receptors, CB1 and CB2. nih.govbio-techne.comresearchgate.nettocris.com For instance, one study reported an EC₅₀ value of 13 nM for O-1602 at the human GPR55 receptor, confirming its high potency. tocris.com
| Receptor | Reported Activity | EC₅₀ Value (nM) | Reference |
|---|---|---|---|
| GPR55 | Agonist | 13 | tocris.com |
| CB₁ | Negligible Activity | >30,000 | tocris.com |
| CB₂ | Negligible Activity | >30,000 | tocris.com |
Gene expression analysis, primarily through real-time quantitative polymerase chain reaction (qPCR), is used to measure how O-1602 treatment alters the transcription of specific genes. This technique allows researchers to quantify changes in messenger RNA (mRNA) levels for target receptors like GPR55 and GPR18, as well as downstream signaling molecules.
For example, in a mouse model of acute pancreatitis, treatment with O-1602 significantly attenuated the cerulein-induced decrease in GPR55 mRNA expression in pancreatic tissue. realmofcaring.org In another study focusing on skeletal muscle in diet-induced obese rats, qPCR was used to assess the impact of O-1602 on genes involved in adiponectin signaling, fatty acid metabolism, and oxidative capacity, such as AdipoR1, PGC1α, and PDK4. nih.gov This particular study found that chronic O-1602 treatment did not alter the mRNA expression of these key metabolic genes in the gastrocnemius muscle. nih.gov
| Experimental Model | Target Genes | Method | Observed Effect of O-1602 | Reference |
|---|---|---|---|---|
| Mouse model of acute pancreatitis | GPR55 | RT-PCR | Rescued the disease-induced decrease in GPR55 mRNA expression. | realmofcaring.org |
| Skeletal muscle from diet-induced obese rats | AdipoR1, APPL1, PGC1α, PDK4, etc. | qPCR | No significant alteration in mRNA expression of measured metabolic markers. | nih.gov |
| C2C12 myotubes | AdipoR1, APPL1, PGC1α, PDK4, etc. | qPCR | No significant effect on mRNA expression of measured metabolic markers. | nih.gov |
Western blot analysis is a core technique used to detect and quantify specific proteins within a sample. In O-1602 research, it is essential for confirming gene expression changes at the protein level and for investigating the activation state of signaling pathways through the detection of phosphorylated proteins.
Studies have utilized Western blotting to demonstrate that O-1602 can induce the phosphorylation of Akt, a key kinase in the PI3K signaling pathway, in Hep3B liver cells. mdpi.com This effect was shown to be dependent on GPR55 and PI3K. mdpi.com The same study also used Western blot to show that O-1602 treatment increased the expression of both the precursor and mature forms of SREBP-1c, a transcription factor that promotes lipid synthesis. mdpi.com Furthermore, researchers have used this technique to confirm that GPR55 protein expression is downregulated in the pancreas during acute pancreatitis and that this effect is reversed by O-1602 treatment. realmofcaring.org
| Experimental Model | Protein Target | Finding | Reference |
|---|---|---|---|
| Hep3B Cells | Phospho-Akt (S347) | O-1602 induced Akt phosphorylation in a concentration-dependent manner. | mdpi.com |
| Hep3B Cells | SREBP-1c (precursor and mature forms) | O-1602 increased the expression of both forms of SREBP-1c. | mdpi.com |
| Mouse Pancreatic Tissue | GPR55 | O-1602 treatment rescued the pancreatitis-induced reduction in GPR55 protein expression. | realmofcaring.org |
| Rat Kidney Tissue | GPR55 | GPR55 protein expression was increased in diet-induced obese rats. | nih.gov |
Cell viability and apoptosis assays are critical for determining the cytotoxic or cytoprotective effects of O-1602. sciencellonline.com These assays measure parameters such as metabolic activity (e.g., MTT or WST-1 assays), membrane integrity, or the activation of apoptotic pathways (e.g., caspase activation, DNA fragmentation). sciencellonline.combiotium.com
In the context of cancer research, these assays have been used to show that O-1602 can reduce the viability of cancer cells. researchgate.net Specifically, O-1602 was found to decrease the viability of paclitaxel-resistant MDA-MB-231 and MCF-7 breast cancer cells in a concentration-dependent manner. researchgate.net This reduction in viability was attributed to the induction of apoptosis. researchgate.net The effects of O-1602 on cell viability were shown to be blocked by the silencing of GPR55 and GPR18, indicating the involvement of these receptors in its antitumorigenic action. researchgate.net
| Cell Line | Experimental Condition | Assay Type | Observed Effect of O-1602 | Reference |
|---|---|---|---|---|
| Paclitaxel-Resistant MDA-MB-231 | Treatment with O-1602 | Cell Viability Assay | Decreased cell viability in a concentration-dependent manner. | researchgate.net |
| Paclitaxel-Resistant MCF-7 | Treatment with O-1602 | Cell Viability Assay | Decreased cell viability in a concentration-dependent manner. | researchgate.net |
| Paclitaxel-Resistant Breast Cancer Cells | Treatment with O-1602 | Apoptosis Assay | Induced apoptosis. | researchgate.net |
Migration assays, such as the Boyden chamber or transwell assay, are used to quantify the effect of a compound on the directed movement of cells, a process known as chemotaxis. criver.com This methodology is particularly relevant for studying the anti-inflammatory properties of O-1602, as the migration of immune cells like neutrophils is a key event in inflammation. criver.comnih.gov
Research has demonstrated that O-1602 can inhibit the migration of neutrophils. nih.gov In one key study, O-1602 was shown to inhibit the migration of murine neutrophils towards various chemoattractants, including keratinocyte-derived chemokine (KC) and N-formyl-methionyl-leucyl-phenylalanine (fMLP). nih.gov Importantly, this inhibitory effect was maintained in neutrophils from mice lacking CB1, CB2, and GPR55 receptors, suggesting that O-1602's anti-migratory effect on neutrophils is independent of these specific receptors and may involve another target, such as GPR18. nih.gov
| Cell Type | Chemoattractant | Observed Effect of O-1602 | Receptor Independence | Reference |
|---|---|---|---|---|
| Murine Neutrophils | KC (Keratinocyte-derived chemokine) | Concentration-dependent inhibition of migration. | Independent of CB₁, CB₂, and GPR55. | nih.gov |
| Murine Neutrophils | fMLP | Concentration-dependent inhibition of migration. | Independent of CB₁, CB₂, and GPR55. | nih.gov |
| Murine Neutrophils | WKYMVm | Concentration-dependent inhibition of migration. | Independent of CB₁, CB₂, and GPR55. | nih.gov |
| Human Neutrophils | Not specified | Inhibition of migration. | Mediated by a non-CB₁/CB₂ receptor. | nih.gov |
In Vivo Animal Models
The study of the chemical compound O-1602 has extensively utilized in vivo animal models to elucidate its physiological effects and potential therapeutic applications. These models are crucial for understanding the compound's mechanisms of action in a complex biological system.
Rodent models are fundamental in O-1602 research, with specific strains chosen for their suitability in modeling various human conditions.
Wistar Rats: This strain has been instrumental in modeling depression and bladder dysfunction. In studies using corticosterone (B1669441) to induce depressive-like behaviors and detrusor overactivity, Wistar rats were the selected model. nih.govnih.govfrontiersin.org They have also been used to investigate the effects of O-1602 on inflammatory pain in a model of acute arthritis induced by kaolin (B608303) and carrageenan. researchgate.netnih.govbohrium.com
C57BL Mice: C57BL mice, particularly the C57BL/6 strain, are frequently used in inflammation and gastrointestinal research involving O-1602. They have been the model of choice for studying cerulein-induced acute pancreatitis and colitis induced by dextran (B179266) sulfate (B86663) sodium (DSS) and trinitrobenzene sulfonic acid (TNBS). nih.govoup.comrealmofcaring.orgnih.gov Additionally, their response to O-1602 has been examined in studies of colonic motility. nih.govnih.gov
Sprague Dawley Rats: This outbred strain is utilized in a range of O-1602 studies, including research on diet-induced obesity and metabolic conditions. nih.govnih.gov Sprague Dawley rats have also been employed in models of TNBS-induced colitis and to assess the compound's impact on bladder function and detrusor overactivity. nih.govbohrium.commdpi.com
| Rodent Model | Research Area | Key Findings | Citations |
|---|---|---|---|
| Wistar Rats | Depression & Detrusor Overactivity | O-1602 reversed corticosterone-induced depressive symptoms and bladder dysfunction. | nih.govnih.gov |
| Wistar Rats | Inflammatory Pain (Arthritis) | O-1602 reduced nociceptive C fibre firing in an acute arthritis model. | researchgate.netnih.gov |
| C57BL Mice | Acute Pancreatitis | O-1602 treatment improved pathological changes and decreased inflammatory markers. | nih.govrealmofcaring.org |
| C57BL Mice | Colitis | O-1602 reduced macroscopic and histological signs of colitis. | oup.comnih.gov |
| Sprague Dawley Rats | Colitis | O-1602 improved inflammatory conditions in TNBS-induced colitis. | nih.govbohrium.com |
| Sprague Dawley Rats | Detrusor Overactivity | O-1602 ameliorated symptoms in a retinyl acetate-induced model of bladder overactivity. | mdpi.com |
| Sprague Dawley Rats | Metabolism | O-1602 was found to stimulate food intake and increase adiposity. | nih.govnih.gov |
To identify the specific molecular targets of O-1602, researchers have employed genetic knockout models, primarily mice lacking specific receptors.
GPR55−/− Mice: Since O-1602 is often described as a GPR55 agonist, GPR55 knockout (GPR55−/−) mice are a critical tool. Research showed that the protective effects of O-1602 in experimental colitis were preserved in GPR55−/− mice, suggesting the involvement of a GPR55-independent pathway in this context. oup.comnih.gov Similarly, the compound's ability to inhibit neutrophil migration was also maintained in these knockout mice. nih.gov In contrast, the effects of O-1602 on slowing colonic motility were absent in GPR55−/− mice, indicating that GPR55 mediates this specific action. nih.govnih.gov Interestingly, O-1602 was still capable of inducing feeding behavior in GPR55-deficient mice, again pointing to multiple mechanisms of action. nih.gov In studies of bone biology, the stimulatory effects of O-1602 on osteoclast function were diminished in cells derived from GPR55−/− mice. pnas.org
CB1−/−/CB2−/− Mice: To confirm that O-1602's effects are not mediated by the classical cannabinoid receptors, double knockout mice lacking both CB1 and CB2 receptors have been used. In models of experimental colitis, the anti-inflammatory and protective effects of O-1602 were still present in CB1−/−/CB2−/− mice, demonstrating that its mechanism is distinct from that of CB1/CB2 agonists. oup.comnih.gov
Specific protocols are used to induce disease states in animal models, creating a platform to test the effects of O-1602.
Corticosterone Treatment: Chronic administration of corticosterone is used to model depression and associated comorbidities. mdpi.com In Wistar rats, this protocol successfully induced depressive-like behaviors and detrusor overactivity, both of which were reversed by O-1602 treatment. nih.govnih.gov The compound was found to normalize inflammatory markers in the hippocampus and reduce oxidative damage in the bladder of these animals. nih.govfrontiersin.org
Retinyl Acetate (B1210297): Intravesical administration of retinyl acetate is a method to induce bladder inflammation and detrusor overactivity. In female rats, this model was used to show that O-1602 could ameliorate the symptoms of an overactive bladder. mdpi.com
Kaolin/Carrageenan: This combination is injected into the joints of rats to induce acute inflammation and pain, mimicking arthritis. nih.gov In this model, peripheral administration of O-1602 significantly reduced the firing of pain-sensing nerve fibers (nociceptive C fibres) in response to movement. researchgate.netnih.govbohrium.com
Cerulein: Supramaximal stimulation with cerulein, a cholecystokinin (B1591339) analogue, is a widely used method to induce acute pancreatitis in mice. wjgnet.come-cmh.org In C57BL mice with cerulein-induced pancreatitis, O-1602 treatment led to significant improvement in pancreatic pathology and a decrease in inflammatory enzymes and cytokines. nih.govrealmofcaring.org
TNBS (2,4,6-Trinitrobenzenesulfonic acid): Intrarectal administration of TNBS is a common method for inducing an inflammatory response in the colon that resembles inflammatory bowel disease. mdpi.com In both mice and rats, O-1602 has been shown to be protective in TNBS-induced colitis, reducing macroscopic damage, histological scores, and the activity of myeloperoxidase, an indicator of neutrophil infiltration. oup.comnih.govbohrium.comresearchgate.net
The method of delivering O-1602 to the animal model is a key methodological consideration that can influence its effects.
Intravenous (IV): This route provides direct and rapid systemic exposure. It was used for a 7-day treatment regimen in a study investigating O-1602's effects on corticosterone-induced depression and bladder overactivity in Wistar rats. nih.govnih.gov
Intraperitoneal (IP): IP injections are commonly used for systemic administration in rodent studies. This route was employed in research on experimental colitis and acute pancreatitis in mice, as well as in studies assessing locomotor activity. nih.govoup.comrealmofcaring.orgnih.govnih.gov
Subcutaneous (SC): While O-1602 itself has not been prominently administered via this route in the available literature, subcutaneous injection is a relevant administration method in O-1602 research for the delivery of disease-inducing agents, such as the 14-day corticosterone treatment used to establish a depression model. nih.gov
Intra-arterial (IA): This route allows for targeted delivery and rapid onset of action. It was used for the administration of a single dose of O-1602 directly into the carotid artery during bladder function measurements (conscious cystometry) in a rat model of detrusor overactivity. mdpi.com
Behavioral tests are used to assess the effects of O-1602 on the central nervous system, particularly concerning mood and general activity. frontiersin.org
Forced Swim Test (FST): The FST is a standard preclinical tool for evaluating depressive-like behavior in rodents. In rats subjected to chronic corticosterone treatment, O-1602 administration significantly reversed the induced increase in immobility time, suggesting an antidepressant-like effect. nih.govnih.gov
Locomotor Activity: Measuring locomotor activity is crucial to rule out that observed behavioral effects are merely a consequence of sedation or hyperactivity. rti.org Studies have consistently found that O-1602 does not alter spontaneous locomotor activity in rodents. oup.comnih.govnih.gov This finding supports the interpretation that the effects seen in the Forced Swim Test are not confounded by changes in general movement. nih.gov
| Behavioral Test | Animal Model | Disease Model | Key Finding | Citations |
|---|---|---|---|---|
| Forced Swim Test | Wistar Rat | Corticosterone-Induced Depression | O-1602 reversed the increase in immobility, indicating an antidepressant-like effect. | nih.govnih.gov |
| Locomotor Activity | C57BL/6N and CD1 Mice | Experimental Colitis | O-1602 did not alter locomotor activity, indicating a lack of central sedation. | oup.comnih.gov |
| Locomotor Activity | Mice | Normal | O-1602 had no effect on the ambulatory movements of the mice. | nih.gov |
Precise physiological measurements are employed to quantify the effects of O-1602 on specific organ systems.
Conscious Cystometry: This technique involves monitoring bladder pressure and volume in an awake animal to assess detrusor function. nih.govprotocols.io In corticosterone-treated rats, O-1602 therapy improved detrusor contractility. nih.govnih.gov In a rat model of retinyl acetate-induced detrusor overactivity, O-1602 administration ameliorated symptoms by increasing bladder capacity and the interval between contractions, while decreasing the frequency and amplitude of non-voiding contractions. mdpi.com
Blood Pressure and Heart Rate: The cardiovascular effects of O-1602 have been monitored in some studies. In research on bladder overactivity, intra-arterial administration of O-1602 did not produce statistically significant changes in mean arterial blood pressure or heart rate, which is an important consideration for potential therapeutic development. mdpi.com
Urine Production: In the same study on bladder function, O-1602 did not significantly alter 24-hour urine production. mdpi.com However, in the corticosterone model of depression and bladder dysfunction, O-1602 treatment did reduce the elevated urinary levels of nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF) that were induced by corticosterone. frontiersin.org
Biomarker Quantification in Tissues and Fluids (e.g., Hippocampus, Bladder Urothelium, Urine, Plasma)
The investigation of O-1602's biological effects frequently involves the quantification of specific biomarkers in various tissues and biofluids. This approach allows researchers to assess molecular changes associated with treatment in different experimental models.
In studies of detrusor overactivity and depression models in rats, O-1602's effects have been evaluated by measuring a range of biomarkers in the bladder urothelium, hippocampus, and urine. nih.gov Techniques are employed to quantify levels of neurotrophic factors, neurotransmitters, and inflammatory cytokines. For instance, research has focused on changes in calcitonin gene-related peptide (CGRP), organic cation transporter 3 (OCT3), vesicular acetylcholine (B1216132) transporter (VAChT), brain-derived neurotrophic factor (BDNF), and nerve growth factor (NGF). nih.govmdpi.com In a corticosterone-induced model of depression and detrusor overactivity, O-1602 treatment was found to reverse abnormal changes in the bladder, hippocampal, or urine values of these markers. nih.gov Furthermore, the same study assessed neuroinflammation by measuring hippocampal levels of interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), and corticotropin-releasing factor (CRF). nih.gov
In the context of metabolic studies, such as diet-induced obesity in rats, biomarker analysis is extended to plasma. Research has examined the impact of O-1602 on circulating hormones and cytokines. nih.gov Plasma concentrations of hormones like leptin and ghrelin, as well as cytokines including RANTES, IL-1α, IL-2, IL-17α, and IL-18, have been quantified to understand the compound's systemic effects. nih.gov
In models of acute pancreatitis, biomarker quantification in plasma has included the measurement of amylase and lipase (B570770) activities, which are standard indicators of pancreatic injury. realmofcaring.org Research showed that elevations in these enzymes were significantly attenuated by O-1602 treatment. realmofcaring.org Additionally, myeloperoxidase (MPO) activity, a marker for neutrophil infiltration and inflammation, was quantified in both pancreatic and lung tissues. realmofcaring.org
The following table summarizes key biomarkers quantified in various tissues and fluids in O-1602 research.
Table 1: Selected Biomarkers Quantified in O-1602 Research
| Tissue/Fluid | Biomarker | Research Context/Model | Observed Effect of O-1602 | Source(s) |
|---|---|---|---|---|
| Hippocampus | IL-1β, TNF-α, CRF | Corticosterone-induced depression | Normalized or partially reduced elevated levels | nih.gov |
| BDNF, NGF | Corticosterone-induced depression | Partially raised lowered BDNF, normalized NGF | nih.gov | |
| Bladder Urothelium | CGRP, OCT3, VAChT | Retinyl acetate-induced detrusor overactivity | Reversed changes to control levels | mdpi.com |
| ERK1/2 | Retinyl acetate-induced detrusor overactivity | Significantly lowered, but not to control levels | mdpi.com | |
| Urine | BDNF, NGF | Retinyl acetate-induced detrusor overactivity | Reversed changes to control levels | mdpi.com |
| Plasma | Amylase, Lipase | Cerulein-induced acute pancreatitis | Attenuated elevation | realmofcaring.org |
| Leptin, Ghrelin | Diet-induced obesity | Reduced circulating concentrations | nih.gov |
| Pancreas/Lungs | Myeloperoxidase (MPO) | Cerulein-induced acute pancreatitis | Attenuated increased activity | realmofcaring.org |
Histopathological Analysis
Histopathological analysis is a critical methodological tool in O-1602 research to visually assess the compound's effects on tissue structure and morphology. This typically involves staining tissue sections with specific dyes, such as hematoxylin (B73222) and eosin (B541160) (H&E), for microscopic examination.
In studies of cerulein-induced acute pancreatitis in mice, pancreatic tissues were harvested and stained with H&E. realmofcaring.org This analysis allowed for the identification of pathological changes, including edema in pancreatic interstices, acinous vacuolization, inflammatory cell infiltration, and parenchymal necrosis. realmofcaring.org The research demonstrated that O-1602 treatment significantly improved these histopathological signs of acute pancreatitis. realmofcaring.orgresearchgate.net
In research on diet-induced obesity, histological analysis was performed on kidney tissue. nih.gov This examination focused on parameters such as glomerular area and tubular cross-sectional diameter to assess morphological changes. nih.gov Interestingly, some studies have noted that while O-1602 may confer certain benefits, it can also be associated with gross morphological changes in organs like the liver and kidney. nih.gov
Conversely, in some experimental models, histopathological analysis serves to confirm the absence of tissue damage. For example, in a corticosterone-based model for inducing a depressive phenotype and detrusor overactivity, it was confirmed that the model itself does not cause histopathological damage to the urinary bladder. nih.gov
Data Analysis and Statistical Methods (e.g., ANOVA, Post-hoc tests)
If the ANOVA test yields a significant result (i.e., the p-value is below the predetermined significance level), it indicates that not all group means are equal. statisticsbyjim.com However, ANOVA does not specify which particular groups are different from each other. nih.govmindthegraph.com To identify these specific differences, researchers employ post-hoc tests. upei.ca
In O-1602 research, various post-hoc tests are utilized. One-way ANOVA followed by a Tukey post-hoc test has been used to assess multigroup comparisons in studies investigating the compound's effect on cancer cell viability. frontiersin.org The Tukey's Honest Significant Difference (HSD) method is frequently chosen because it compares all possible pairs of means while controlling the experiment-wise error rate, which is crucial when multiple comparisons are made. statisticsbyjim.commindthegraph.com
Another statistical approach documented in O-1602 research is the use of two-way ANOVA. nih.gov This method was applied in a study on depression and detrusor overactivity to evaluate the interaction between pretreatment (vehicle or corticosterone) and treatment (vehicle or O-1602). nih.gov The study reported significant pretreatment-treatment interactions for the analysis of biomarkers such as IL-1β, TNF-α, CRF, BDNF, and NGF in the hippocampus, providing specific F-statistic and p-values to support the findings. nih.gov
Table 2: Compounds Mentioned
| Compound Name |
|---|
| O-1602 |
| Brain-derived neurotrophic factor (BDNF) |
| Calcitonin gene-related peptide (CGRP) |
| Corticotropin-releasing factor (CRF) |
| Ghrelin |
| Hematoxylin |
| Eosin |
| Interleukin-1α (IL-1α) |
| Interleukin-1β (IL-1β) |
| Interleukin-2 (IL-2) |
| Interleukin-17α (IL-17α) |
| Interleukin-18 (IL-18) |
| Leptin |
| Myeloperoxidase (MPO) |
| Nerve growth factor (NGF) |
| Organic cation transporter 3 (OCT3) |
| RANTES (Regulated upon Activation, Normal T cell Expressed and presumably Secreted) |
| Retinyl acetate |
| Tumor necrosis factor-alpha (TNF-α) |
Future Directions and Research Gaps for O 1602
Elucidating the Full Spectrum of Receptor Interactions
While O-1602 is recognized as a potent agonist at GPR55 and a biased agonist at GPR18, the full spectrum of its interactions with other receptors is not yet completely understood. tocris.comnih.govfrontiersin.org Research indicates that O-1602 may also interact with other targets, such as the transient receptor potential vanilloid-1 (TRPV1) receptor. nih.govfrontiersin.orgresearchgate.net Further studies are needed to definitively identify all receptors and ion channels that O-1602 interacts with and to characterize the binding affinity and functional consequences of these interactions. Understanding the complete receptor binding profile is crucial for predicting potential on- and off-target effects and for fully understanding its complex pharmacological actions.
Detailed Characterization of Downstream Signaling Pathways in Specific Cell Types
The downstream signaling pathways activated by O-1602 through its target receptors, particularly GPR55 and GPR18, require more detailed investigation in various cell and tissue types. Studies have shown that GPR55 activation can couple to Gα12/13 and Gαq proteins, leading to the activation of pathways such as RhoA-ROCK and PLC-PKC. tocris.comd-nb.infonih.gov O-1602 has been shown to induce the activation of RhoA, cdc42, and rac1. tocris.com In specific contexts, such as in neural stem cells or inflammatory cells, O-1602 has been observed to influence pathways related to proliferation and inflammatory responses. tocris.comnih.gov However, a comprehensive understanding of how O-1602 precisely modulates these and other signaling cascades in different physiological and pathological conditions is still developing. Further research utilizing advanced cellular and molecular techniques is necessary to map these pathways and identify key downstream effectors.
Long-term Efficacy and Safety Profiles in Preclinical Models
While some preclinical studies have investigated the effects of O-1602 in various disease models, data on its long-term efficacy and safety profiles are limited. Studies have explored its effects over relatively short durations in models of depression, detrusor overactivity, arthritis, and colitis. nih.govresearchgate.netnih.gov For example, a 7-day intravenous administration of O-1602 showed positive effects in a rat model of depression and detrusor overactivity. nih.govresearchgate.net Chronic administration in a diet-induced obesity rat model showed some beneficial effects on body weight and albuminuria but also indicated adverse effects on the liver and kidney. mdpi.comnih.gov More extensive long-term studies in appropriate preclinical models are essential to evaluate sustained therapeutic effects, assess potential tolerance development, and identify any cumulative toxicity or long-term adverse effects.
Investigation of Potential Drug-Drug Interactions
The potential for drug-drug interactions involving O-1602 has not been extensively studied. Given that cannabinoids, in general, can interact with drug-metabolizing enzymes, particularly cytochrome P450 enzymes, it is crucial to investigate how O-1602 might affect the metabolism of co-administered medications. und.eduresearchgate.net Although O-1602 does not significantly bind to classical cannabinoid receptors, its interactions with other receptors and potential influence on enzyme activity warrant investigation to predict and prevent potential adverse interactions in a clinical setting.
Exploration of Novel Therapeutic Applications Beyond Current Indications
Preclinical research has suggested potential therapeutic applications for O-1602 in a range of conditions, including pain, inflammation, depression, detrusor overactivity, and certain types of cancer. wikipedia.orgnih.govfrontiersin.orgresearchgate.netnih.govresearchgate.netnih.govfrontiersin.orgfrontiersin.org For instance, O-1602 has shown anti-inflammatory and pain-relieving effects in diverse animal models. frontiersin.orgresearchgate.net It has also demonstrated potential in reversing symptoms of depression and detrusor overactivity in rats. nih.govresearchgate.net Furthermore, studies have indicated antitumorigenic effects in preclinical models of breast cancer. frontiersin.orgfrontiersin.org Future research should explore other potential therapeutic areas where modulation of GPR55, GPR18, or other interacting receptors may be beneficial. This could include neurological disorders, metabolic diseases, and other inflammatory conditions.
Development of Advanced Delivery Systems for O-1602
The development of advanced delivery systems for O-1602 is a significant area for future research. Optimizing the delivery of O-1602 could improve its bioavailability, target specific tissues or organs, reduce potential systemic side effects, and enhance its therapeutic efficacy. Research into novel formulations, such as nanoparticles, liposomes, or other controlled-release systems, could facilitate its translation into clinical applications. umass.edu
Comparative Studies with Other Atypical Cannabinoids and Existing Therapies
Comparative studies evaluating the efficacy and mechanisms of O-1602 against other atypical cannabinoids and existing standard-of-care therapies for specific conditions are needed. While O-1602's distinct receptor profile sets it apart from classical cannabinoids, understanding its relative effectiveness and advantages compared to other compounds targeting similar pathways or treating the same diseases is crucial for determining its potential clinical utility. Comparing its effects, potency, and side effect profiles with other agents will help position O-1602 within the therapeutic landscape.
Translational Research: Bridging Preclinical Findings to Clinical Relevance
Translational research for O-1602 focuses on leveraging promising preclinical findings to develop potential clinical applications. O-1602, an analog of cannabidiol (B1668261), is a potent agonist at the GPR55 receptor and a biased agonist at the GPR18 receptor, distinguishing it from compounds primarily targeting CB1 and CB2 receptors tocris.commdpi.com. This unique receptor profile underlies its diverse observed effects in various animal models.
Preclinical studies have demonstrated O-1602's potential in several therapeutic areas. For instance, it has shown significant anti-inflammatory and pain-relieving effects in diverse animal models of inflammation researchgate.netnih.gov. Specifically, in a rat model of acute joint inflammation, O-1602 reduced movement-evoked firing of nociceptive C fibers, an effect blocked by a GPR55 antagonist researchgate.net. While some anti-inflammatory effects in a murine colitis model were observed, their mediation solely by GPR55 was not confirmed researchgate.net.
Beyond inflammation and pain, O-1602 has exhibited anxiolytic-like effects in rodent models, mediated via GPR55 receptors researchgate.netnih.govd-nb.info. Studies have shown that O-1602 can alleviate anxiety-like behavior in acutely stressed mice, reversing stress-induced suppression of glutamate (B1630785) receptor expression through GPR55 activation d-nb.info. This suggests GPR55 as a potential neurobiological target for anxiety and stress-related disorders, with O-1602 showing therapeutic potential in preclinical models d-nb.info.
Furthermore, O-1602 has demonstrated potential in addressing detrusor overactivity (DO) and co-existing depression in rat models. nih.govresearchgate.net. Experiments showed that O-1602 therapy improved signs of depression (measured by the forced swim test) and detrusor contractility (measured by conscious cystometry) in animals exposed to corticosterone (B1669441) treatment. nih.govresearchgate.net. The treatment also reduced oxidative damage and neuroinflammation in the urinary bladder and reversed abnormal changes in various biomarkers nih.govresearchgate.net. These findings suggest a potential future role for modulating GPR55 receptors in the treatment of depression and overactive bladder nih.govresearchgate.net.
In the field of oncology, atypical cannabinoids like O-1602 have shown antitumorigenic effects in preclinical models of taxol-resistant breast cancer cells. frontiersin.orgresearchgate.net. Studies indicated that O-1602 decreased viability in paclitaxel-resistant breast cancer cells in a concentration-dependent manner through induction of apoptosis, with effects completely blocked by the combination of GPR55 and GPR18 specific siRNAs. frontiersin.org. In a zebrafish xenograft model, treatment with O-1602 significantly reduced tumor growth. frontiersin.orgresearchgate.net. These results suggest that atypical cannabinoids, including O-1602, could represent new leads for additional anticancer treatments, particularly when resistance to conventional chemotherapy occurs, due to their lack of central sedation and psychoactive effects. frontiersin.orgresearchgate.net.
O-1602 has also been investigated for its effects on metabolic regulation. In a diet-induced obese (DIO) rat model, chronic administration of O-1602 reduced body weight, body fat, and improved albuminuria. nih.govresearchgate.net. However, it also resulted in gross morphological changes in the liver and kidney, and increased inflammation, suggesting that while it impacts metabolic processes, further research is needed to address these adverse effects before clinical translation for obesity. nih.govresearchgate.net.
Translating these preclinical successes into clinical applications requires further investigation. While preclinical studies highlight O-1602's potential across various conditions, including inflammatory disorders, anxiety, detrusor overactivity, and certain cancers, the transition to human trials necessitates a thorough understanding of its pharmacokinetics, long-term effects, and potential interactions in biological systems ontosight.ai. The observed adverse effects in the obesity model underscore the importance of comprehensive safety and toxicity profiling before clinical application nih.govresearchgate.net.
Bridging the gap between preclinical findings and clinical relevance for O-1602 involves several critical steps:
Confirmation of Target Engagement in Humans: Verifying that O-1602 interacts with GPR55 and GPR18 (and potentially other relevant targets) in human tissues as observed in preclinical models.
Detailed Pharmacokinetic and Pharmacodynamic Studies: Understanding how O-1602 is absorbed, distributed, metabolized, and excreted in humans, and how its effects correlate with exposure levels.
Identification of Specific Patient Populations: Determining which patient groups are most likely to benefit from O-1602 therapy based on the preclinical data. For example, its effects on detrusor overactivity and depression might suggest its use in patients with both conditions nih.govresearchgate.net. Its activity in taxol-resistant breast cancer models points towards potential in chemotherapy-resistant cancers frontiersin.orgresearchgate.net.
Further Exploration of Mechanisms of Action: While GPR55 and GPR18 are implicated, a complete understanding of all involved pathways and potential off-target effects is crucial mdpi.comresearchgate.netnih.gov.
Addressing Preclinical Safety Signals: Investigating the cause and clinical relevance of adverse effects observed in animal models, such as the liver and kidney changes in the obesity study nih.govresearchgate.net.
The preclinical data, while promising, represent the initial stage of drug development. The transition to clinical trials will require well-designed studies to evaluate efficacy and safety in humans. The diverse range of preclinical findings suggests that O-1602 could potentially address multiple unmet medical needs, but each potential indication requires dedicated translational research efforts.
Illustrative Preclinical Findings with Translational Potential
| Indication Area | Key Preclinical Finding | Animal Model(s) Used | Potential Clinical Relevance |
| Pain & Inflammation | Reduced nociception and inflammation. researchgate.netnih.gov | Rat acute arthritis, murine colitis. researchgate.net | Chronic inflammatory conditions, pain management. |
| Anxiety & Mood Disorders | Anxiolytic-like effects, reversal of depressive-like behavior. nih.govd-nb.inforesearchgate.net | Stressed mice, corticosterone-treated rats. nih.govd-nb.inforesearchgate.net | Anxiety disorders, depression, conditions with co-occurring mood and bladder issues. nih.govresearchgate.net |
| Urological Disorders | Improved detrusor contractility and reduced overactivity. mdpi.comnih.govresearchgate.net | Retinyl acetate-induced DO rats. mdpi.com | Overactive bladder. mdpi.comnih.govresearchgate.net |
| Oncology | Antitumorigenic effects in chemotherapy-resistant breast cancer cells, reduced tumor growth. frontiersin.orgresearchgate.net | Paclitaxel-resistant breast cancer cell lines, zebrafish xenograft model. frontiersin.orgresearchgate.net | Chemotherapy-resistant cancers, particularly breast cancer. frontiersin.orgresearchgate.net |
| Metabolic Disorders | Reduced body weight and fat, improved albuminuria (with observed adverse effects). nih.govresearchgate.net | Diet-induced obese rats. nih.govresearchgate.net | Potential in metabolic diseases, but requires significant safety investigation. nih.govresearchgate.net |
Note: This table is illustrative and based on the detailed research findings discussed in this section. An interactive data table would allow filtering and sorting based on columns.
The path to clinical translation for O-1602 is complex and requires systematic investigation to confirm preclinical observations in humans and ensure patient safety. The breadth of preclinical activity, particularly its effects independent of classical cannabinoid receptors, positions O-1602 as a compound of significant interest for future therapeutic development. tocris.commdpi.com.
Q & A
Q. What are the primary molecular targets of O-1602, and how should experimental designs account for their promiscuity?
O-1602 primarily activates GPR55 and GPR18 receptors but does not bind strongly to canonical cannabinoid receptors (CB1/CB2). To isolate receptor-specific effects, researchers should include controls such as selective antagonists (e.g., CID16020046 for GPR55) and genetic knockout models. Dose-response curves and receptor expression profiling (e.g., qPCR or Western blot) are critical to validate target engagement .
Q. What standardized in vivo models are used to study O-1602’s anti-inflammatory effects?
Murine models of acute pancreatitis (AP) induced by caerulein (50 µg/kg, intraperitoneal) are well-established. Key endpoints include plasma amylase, inflammatory cytokines (e.g., MCP-1, IL-10), and histological analysis of pancreatic/intestinal tissues. O-1602 (10 mg/kg, i.p.) significantly reduces amylase activity and modulates gut microbiota, requiring strict protocols for sample collection and microbial quantification (e.g., colony-forming unit assays) .
Q. How should researchers address variability in O-1602’s pharmacokinetic properties across studies?
Due to its lipophilic nature, O-1602’s solubility and bioavailability vary by administration route. Intraperitoneal injection (10 mg/kg in 10% DMSO/saline) is common in murine studies. Researchers should standardize vehicle controls, measure plasma concentrations via HPLC-MS, and report time-to-peak effects to ensure reproducibility .
Advanced Research Questions
Q. How can conflicting findings on O-1602’s pro- vs. anti-inflammatory effects be reconciled?
Contradictory results (e.g., anti-inflammatory in AP models vs. pronociceptive effects in pain studies) may stem from tissue-specific receptor expression or dosage differences. Advanced studies should employ tissue-selective knockout models and transcriptomic profiling (e.g., RNA-seq) to map receptor signaling pathways. Multi-center validation studies are recommended to harmonize protocols .
Q. What experimental strategies optimize the study of O-1602’s effects on neuroinflammation and neurogenesis?
In depression models (e.g., chronic social defeat stress), combine behavioral assays (forced swim test, elevated plus maze) with immunohistochemistry (Nestin/DCX staining for neurogenesis) and qPCR for NLRP3 inflammasome components. Use GPR55-specific agonists/antagonists to dissect mechanisms and ensure blinding to reduce bias .
Q. How should researchers design multi-omics studies to explore O-1602’s systemic effects?
Integrate metabolomics (LC-MS for lipid mediators), gut microbiota sequencing (16S rRNA), and proteomics (inflammatory cytokines) in AP or bladder dysfunction models. Normalize data across platforms using reference standards and apply multivariate statistics (e.g., PCA) to identify cross-tissue interactions .
Q. What methodologies validate O-1602’s role in bladder function modulation?
Urodynamic parameters (e.g., ANVC, MVP, PVR) in rodent models require catheterization and pressure transducers. Compare O-1602’s effects against RA (reference agonist) and use ANOVA with post-hoc tests to assess significance. Include sham-operated controls to account for surgical stress .
Q. How can researchers address O-1602’s potential off-target effects in receptor studies?
Employ high-throughput screening (e.g., β-arrestin recruitment assays) for orphan receptor profiling. Combine CRISPR-Cas9-mediated receptor silencing with calcium flux assays to confirm specificity. Cross-validate findings using orthogonal methods like radioligand binding .
Data Analysis & Reporting
Q. What statistical approaches are recommended for analyzing O-1602’s dose-dependent effects?
Use non-linear regression for EC50/IC50 calculations and mixed-effects models for longitudinal data (e.g., behavioral tests). Report effect sizes (Cohen’s d) and confidence intervals. For microbiome data, apply PERMANOVA to assess beta-diversity shifts .
Q. How should large datasets (e.g., bladder urodynamics) be presented to ensure clarity?
Tabulate raw data (e.g., AUC, ICI) in appendices and highlight processed metrics (mean ± SEM) in the main text. Use line graphs for time-series trends and bar charts for group comparisons. Adhere to journal guidelines (e.g., Beilstein J. Org. Chem.) for supplementary material formatting .
Q. Methodological Notes
- Ethical Compliance : For in vivo studies, obtain institutional animal care committee approval and follow ARRIVE guidelines for reporting .
- Replication : Pre-register protocols on platforms like Open Science Framework to enhance transparency .
- Data Accessibility : Deposit raw datasets in FAIR-aligned repositories (e.g., Zenodo) with metadata for reuse .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
